4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile
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Overview
Description
4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to form the pyrimidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- Tris(4-methoxyphenyl)phosphine
- 4-Methoxyamphetamine
Uniqueness
4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in both research and industrial applications. Its ability to undergo various chemical reactions also adds to its versatility compared to other similar compounds .
Properties
CAS No. |
89058-96-8 |
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Molecular Formula |
C24H17N3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C24H17N3O/c1-28-20-14-12-18(13-15-20)23-21(16-25)22(17-8-4-2-5-9-17)26-24(27-23)19-10-6-3-7-11-19/h2-15H,1H3 |
InChI Key |
OCYKVYKEWUAQNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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